![molecular formula C17H16ClFN2O B12455195 N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed in anhydrous solvents.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution on the aromatic rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines and aldehydes, and substitution reactions can result in various substituted aromatic compounds.
科学的研究の応用
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The Schiff base can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis, electronic materials, and sensors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. For example, it may bind to enzymes or receptors, blocking their activity and leading to cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
類似化合物との比較
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff bases and related compounds, such as:
- N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N-[(E)-(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
- N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
特性
分子式 |
C17H16ClFN2O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
1-(2-chloro-6-fluorophenyl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C17H16ClFN2O/c18-16-2-1-3-17(19)15(16)12-20-13-4-6-14(7-5-13)21-8-10-22-11-9-21/h1-7,12H,8-11H2 |
InChIキー |
RMOITTQJZUCHEU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


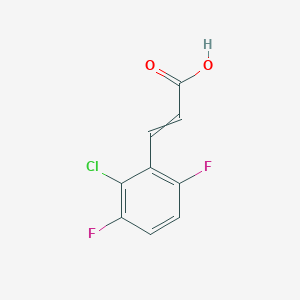
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)
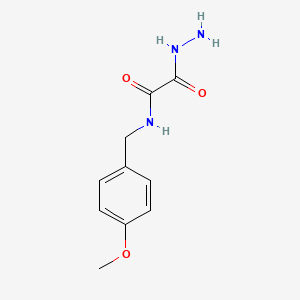
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
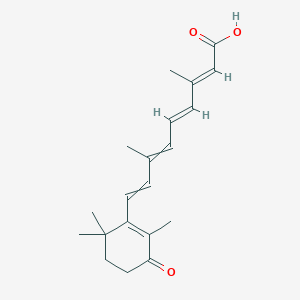
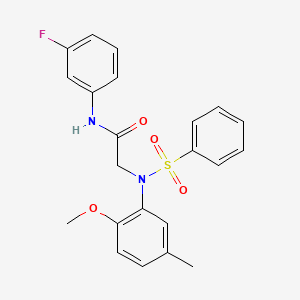
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
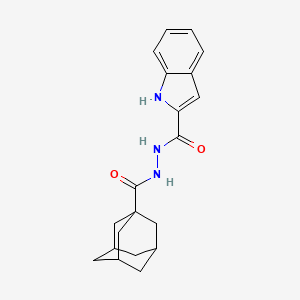
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
